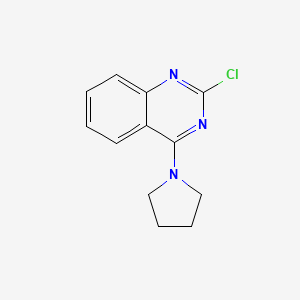
2-Chloro-4-(pyrrolidin-1-yl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(pyrrolidin-1-yl)quinazoline is a heterocyclic organic compound . It has a molecular formula of C12H12ClN3 .
Synthesis Analysis
The synthesis of 2-Chloro-4-(pyrrolidin-1-yl)quinazoline involves the reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in the presence of chloro acetonitrile .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(pyrrolidin-1-yl)quinazoline is characterized by a quinazoline ring attached to a pyrrolidine ring . The quinazoline ring is aromatic and contains two nitrogen atoms, while the pyrrolidine ring is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
2-Chloro-4-(pyrrolidin-1-yl)quinazoline has a molecular weight of 233.7 . Its elemental analysis shows that it contains 57.44% carbon, 5.85% hydrogen, 12.11% chlorine, 19.14% nitrogen, and 5.46% oxygen .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
2-Chloro-4-(pyrrolidin-1-yl)quinazoline serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers explore its potential as a lead compound for developing drugs targeting specific receptors or enzymes. Its structural features allow modifications to enhance binding affinity, selectivity, and pharmacokinetic properties. Notably, quinazoline derivatives have demonstrated activity against various diseases, including cancer, inflammation, and neurological disorders .
Antimicrobial Agents
Studies have explored the antimicrobial properties of quinazoline derivatives. Researchers assess their effectiveness against bacteria, fungi, and parasites. The presence of the pyrrolidine moiety in 2-Chloro-4-(pyrrolidin-1-yl)quinazoline may contribute to its antimicrobial activity. Further investigations are needed to elucidate the mechanism of action and optimize its potency .
Catalysis and Organic Synthesis
Quinazoline derivatives, including 2-Chloro-4-(pyrrolidin-1-yl)quinazoline, can serve as catalysts in organic transformations. For instance, they catalyze allylation reactions and benzylation of carbonyl compounds. These applications find relevance in synthetic chemistry and the development of new methodologies .
Photophysical Properties and Materials Science
Quinazoline derivatives exhibit interesting photophysical properties, including fluorescence and phosphorescence. Researchers explore their use as fluorescent probes, sensors, or materials for optoelectronic devices. By modifying the substituents, scientists can tailor their optical properties for specific applications.
Safety and Hazards
Orientations Futures
Quinazoline derivatives, including 2-Chloro-4-(pyrrolidin-1-yl)quinazoline, have shown significant biological activities, making them potential candidates for the development of new therapeutic agents . Future research could focus on exploring the biological activities of 2-Chloro-4-(pyrrolidin-1-yl)quinazoline and its derivatives, as well as optimizing their structures to improve their pharmacokinetic profiles .
Propriétés
IUPAC Name |
2-chloro-4-pyrrolidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-12-14-10-6-2-1-5-9(10)11(15-12)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECJJAGHHWLXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(pyrrolidin-1-yl)quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate](/img/structure/B2792653.png)
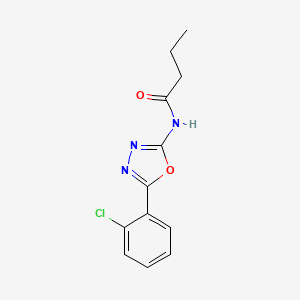
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-phenylpropyl)propanamide](/img/structure/B2792656.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2792660.png)
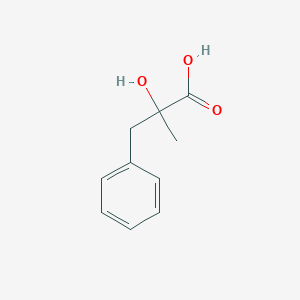
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2792663.png)
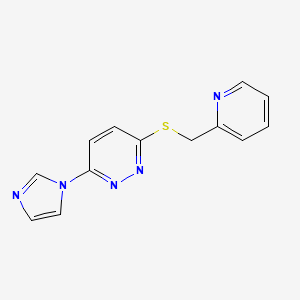

![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2792667.png)
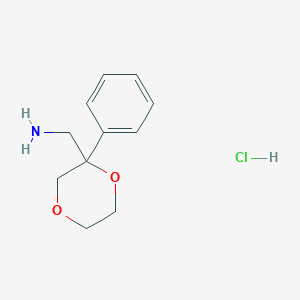
![1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B2792673.png)
